molecular formula C16H19BClFN2O2 B1406478 1-[(2-Chloro-4-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole CAS No. 1604036-70-5

1-[(2-Chloro-4-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Cat. No.: B1406478
CAS No.: 1604036-70-5
M. Wt: 336.6 g/mol
InChI Key: XXRXKSNZYYNKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Chloro-4-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a boronate-containing pyrazole derivative characterized by a 2-chloro-4-fluorophenylmethyl substituent. Its molecular framework combines a pyrazole core with a dioxaborolan moiety, enabling applications in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science .

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BClFN2O2/c1-15(2)16(3,4)23-17(22-15)12-8-20-21(10-12)9-11-5-6-13(19)7-14(11)18/h5-8,10H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRXKSNZYYNKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example Procedure:

Reagents and Conditions Details
Starting material 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Base Sodium hydride (60% dispersion in oil), 1.5 equiv
Solvent N,N-Dimethylformamide (DMF)
Temperature 0 °C to room temperature
Reaction time 30 min to 1 hour
Alkylating agent (2-(Chloromethoxy)ethyl)trimethylsilane or substituted benzyl chloride
Workup Quenching with saturated ammonium chloride, extraction with ethyl acetate, drying over MgSO4
Yield Up to 86%

This method involves deprotonation of the pyrazole nitrogen followed by alkylation with a chloromethyl derivative to install the protecting group or substituent.

Alkylation with 2-Chloro-4-fluorobenzyl Halides

The key step to obtain the target compound is the alkylation of the pyrazole nitrogen with 2-chloro-4-fluorobenzyl halide. This reaction is typically performed under mild basic conditions:

Parameter Description
Base Potassium carbonate or sodium hydride
Solvent DMF or dimethyl sulfoxide (DMSO)
Temperature Room temperature to 60 °C
Reaction time 16 hours or overnight
Workup Dilution with water, extraction with ethyl acetate, drying over Na2SO4
Yield Approximately 60-85%

This alkylation proceeds via nucleophilic substitution at the benzyl halide carbon, attaching the 2-chloro-4-fluorophenylmethyl group to the pyrazole nitrogen.

Alternative Synthetic Routes and Catalysis

  • Microwave-assisted palladium-catalyzed coupling reactions have been reported to improve yields and reduce reaction times for similar boronate-substituted pyrazole derivatives.
  • Use of palladium catalysts such as Pd(dppf)Cl2 with cesium carbonate as base in dioxane/water mixtures at elevated temperatures (e.g., 110 °C) under microwave irradiation for 30 minutes can facilitate coupling steps.
  • Protection and deprotection strategies using trimethylsilyl or tert-butyl groups are employed to enhance selectivity and isolate intermediates.

Representative Reaction Scheme (Simplified)

$$
\text{4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole} \xrightarrow[\text{NaH, DMF}]{\text{2-chloro-4-fluorobenzyl chloride}} \text{this compound}
$$

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Boronate pyrazole formation Pyrazole + bis(pinacolato)diboron, Pd catalyst 0–25 °C Several hours 70–90 Metal-catalyzed borylation
Deprotonation and alkylation NaH or K2CO3, DMF, 2-chloro-4-fluorobenzyl chloride 0–25 °C 16 h 60–86 N-alkylation
Workup and purification Aqueous quench, extraction, chromatography Ambient Standard organic workup

Research Findings and Considerations

  • The choice of base and solvent critically affects the yield and purity of the alkylated product.
  • Sodium hydride offers strong deprotonation but requires careful handling due to reactivity.
  • Potassium carbonate provides milder conditions but may require longer reaction times.
  • The boronate ester group is stable under these conditions, allowing further functionalization in subsequent synthetic steps.
  • Microwave-assisted synthesis can significantly reduce reaction times and improve yields in palladium-catalyzed coupling steps.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloro-4-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield corresponding hydropyrazoles.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Boronic acids.

    Reduction: Hydropyrazoles.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is included in various screening libraries aimed at identifying new therapeutic agents. Notably:

  • Antiviral Research : It is part of an antiviral library containing over 67,000 compounds, which suggests potential activity against viral pathogens.
  • Cancer Therapeutics : The compound is also included in libraries targeting cancer pathways, indicating its relevance in oncology research.

Drug Discovery

1-[(2-Chloro-4-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole has been utilized in several drug discovery projects:

  • Protein-Protein Interaction Modulators : It is featured in libraries designed to target protein-protein interactions (PPIs), which are crucial for many cellular processes and disease mechanisms.

Research has indicated that compounds with similar structures exhibit various biological activities:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell proliferation. The results demonstrated that compounds with the pyrazole core exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells.

Environmental Chemistry

The compound's boron component may also position it as a candidate for environmental applications, particularly in the development of biodegradable materials or as a tracer in environmental studies.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-4-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. The pyrazole ring may interact with various receptors and enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Key substituent variations among analogs include halogen type (Cl, F, Br), substitution patterns, and additional functional groups. These modifications impact electronic properties, solubility, and intermolecular interactions.

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications
1-[(2-Chloro-4-fluorophenyl)methyl]-4-(dioxaborolan-2-yl)pyrazole (Target) C₁₆H₁₅BClF N₂O₂ 2-Cl, 4-F on phenylmethyl ~347.6 Potential antimicrobial activity; Suzuki coupling applications
1-[(2-Fluorophenyl)methyl]-4-(dioxaborolan-2-yl)-1H-pyrazole (CAS 1415825-05-6) C₁₅H₁₆BFN₂O₂ 2-F on phenylmethyl 298.1 Reduced hydrophobicity vs. Cl analogs; cross-coupling reagent
1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole C₁₈H₂₃BF₂N₂O₂ 2,3-F, 3,5-CH₃ on pyrazole 348.2 Increased lipophilicity; medicinal chemistry intermediate
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-...-thiazole (Compound 4) C₂₇H₂₀ClF₃N₆S 4-Cl on aryl, 4-F on pyrazole 577.0 Antimicrobial activity; isostructural packing influenced by Cl
1-(3-Fluoro-4-methyl-benzyl)-4-(dioxaborolan-2-yl)-1H-pyrazole C₁₈H₂₂BFN₂O₂ 3-F, 4-CH₃ on phenylmethyl 336.2 Enhanced solubility due to methyl; crystallography studies

Bioactivity and Therapeutic Potential

  • In contrast, brominated analogs (e.g., compound 5 in ) exhibit altered crystal packing due to larger atomic radii, which may affect bioavailability .
  • Antimicrobial Activity : Compound 4 () demonstrates antimicrobial properties, suggesting the target compound’s chloro-fluoro motif may confer similar bioactivity. Fluorine’s electronegativity enhances membrane permeability, while chlorine increases steric bulk .

Physicochemical Properties

  • Crystal Packing : Isostructural analogs () show that halogen size (Cl vs. Br) minimally affects molecular conformation but alters intermolecular contacts, impacting solid-state stability .

Biological Activity

The compound 1-[(2-Chloro-4-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a pyrazole derivative with potential biological applications. Its unique structure suggests various interactions within biological systems, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews the biological activities associated with this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C16H20ClF N2O2
  • Molecular Weight : 318.79 g/mol
  • CAS Number : 1338667-52-9

The compound features a pyrazole ring substituted with a chlorofluorophenyl group and a dioxaborolane moiety. These structural components are believed to contribute to its biological activity.

Insecticidal Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant insecticidal properties. For instance, a related compound was tested against Mythimna separata and Plutella xylostella, showing promising results in larvicidal activity. The compound exhibited 50% larvicidal activity at a concentration of 0.1 mg/L against Mythimna separata, comparable to established insecticides like chlorantraniliprole .

The mechanism underlying the insecticidal activity involves the modulation of calcium release from the endoplasmic reticulum in neuronal cells. Electrophysiological studies confirmed that these compounds act similarly to classical anthranilic diamide insecticides, which are known for their efficacy in pest control .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the pyrazole ring can significantly influence biological activity. For example:

Modification Effect on Activity
Addition of fluorine at position 5Increased potency against target pests
Substitution with larger alkyl groupsEnhanced lipophilicity and bioavailability

These findings suggest that careful modification of the compound's structure could lead to improved efficacy and selectivity.

Case Studies

  • In Vivo Efficacy : A study conducted on a series of pyrazole derivatives found that one specific derivative demonstrated an LD50 value significantly lower than that of conventional insecticides, indicating higher toxicity towards pests while remaining safe for non-target species .
  • Pharmacokinetic Studies : Research indicated that certain analogs displayed favorable pharmacokinetic profiles, including moderate aqueous solubility and metabolic stability in liver microsomes. This is crucial for developing effective agricultural chemicals that require systemic action within plants .

Q & A

Q. Example Synthesis Data :

StepReagents/ConditionsYieldPurity (HPLC)
CouplingPd(PPh₃)₄, K₃PO₄, DMF/H₂O, 80°C75%95%

Basic: How is this compound characterized to confirm its structural identity?

Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Pyrazole C-H: δ ~7.8 ppm (¹H), 140–145 ppm (¹³C).
    • Boronate ester: δ 1.3 ppm (¹H, CH₃), 25–30 ppm (¹³C, B-O) .
  • IR Spectroscopy : B-O stretching at ~1350 cm⁻¹; C-F (aromatic) at 1220 cm⁻¹ .
  • Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 389.1 (calculated for C₁₆H₁₈BClF₂N₂O₂) .

Advanced: How can researchers optimize reaction conditions to improve synthetic yields?

Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., THF, DME) to enhance boronate reactivity. DMF often balances solubility and stability .
  • Catalyst Optimization : Compare PdCl₂(dppf) vs. Pd(PPh₃)₄; the latter reduces side reactions in halogen-rich systems .
  • Kinetic Monitoring : Use in situ FTIR to track boronate consumption and adjust temperature/pH dynamically .

Q. Yield Optimization Table :

CatalystSolventTemp (°C)Yield
Pd(PPh₃)₄DMF/H₂O8075%
PdCl₂(dppf)THF/H₂O7068%

Advanced: What strategies are used to analyze environmental persistence or bioaccumulation potential?

Answer:

  • Hydrolysis Studies : Incubate in pH 7.4 buffer at 25°C; monitor boronate ester degradation via LC-MS over 72 hours .
  • LogP Measurement : Shake-flask method (octanol/water) predicts bioaccumulation; expected logP ~3.2 due to lipophilic aryl groups .
  • Ecotoxicity Assays : Test Daphnia magna mortality at 0.1–10 mg/L; EC₅₀ values >10 mg/L suggest low acute toxicity .

Advanced: How should researchers address contradictory biological activity data across studies?

Answer:

  • Assay Standardization : Replicate under identical conditions (e.g., cell line, serum concentration). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
  • Metabolite Profiling : Use LC-HRMS to identify degradation products (e.g., deboronated pyrazole) that may interfere with activity .
  • Structural Confirmation : Re-characterize batches via X-ray crystallography to rule out polymorphic variations .

Advanced: What advanced analytical techniques resolve stability issues under physiological conditions?

Answer:

  • Forced Degradation : Expose to UV light (ICH Q1B guidelines) or H₂O₂ to identify photo- or oxidative degradation pathways .
  • Solid-State NMR : Monitor boronate ester stability in lyophilized formulations .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via UPLC-MS/MS .

Q. Stability Data Example :

ConditionTime (h)% Remaining
pH 7.4, 37°C2485%
UV Light4862%

Advanced: How can structure-activity relationship (SAR) studies guide derivatization?

Answer:

  • Boronate Modifications : Replace tetramethyl dioxaborolan with pinacol boronate to alter steric effects; assess via molecular docking (e.g., AutoDock Vina) .
  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position to enhance target binding affinity .
  • In Vivo Validation : Compare pharmacokinetics (Cmax, t₁/₂) of analogs in rodent models to prioritize candidates .

Q. SAR Example :

DerivativeIC₅₀ (nM)Solubility (µg/mL)
Parent Compound12015
-CF₃ Analog458

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Chloro-4-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Reactant of Route 2
Reactant of Route 2
1-[(2-Chloro-4-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.